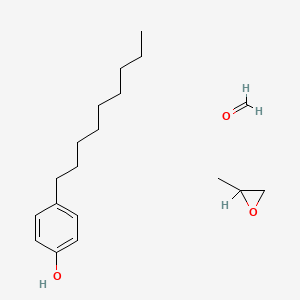
formaldehyde;2-methyloxirane;4-nonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
formaldehyde;2-methyloxirane;4-nonylphenol is a complex polymer formed by the polymerization of formaldehyde, propylene oxide, and p-nonylphenol. This compound is known for its unique properties and versatility, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde propylene oxide p-nonylphenol polymer involves the polymerization of formaldehyde with propylene oxide and p-nonylphenol. The reaction typically occurs under controlled conditions, with the presence of catalysts to facilitate the polymerization process. The reaction can be carried out under both acidic and alkaline conditions, depending on the desired properties of the final polymer .
Industrial Production Methods
Industrial production of this polymer often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as mixing, heating, and cooling to control the reaction kinetics and achieve the desired molecular weight and structure of the polymer .
Analyse Des Réactions Chimiques
Types of Reactions
formaldehyde;2-methyloxirane;4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
formaldehyde;2-methyloxirane;4-nonylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and coatings with antimicrobial properties.
Industry: Applied in the production of adhesives, coatings, and emulsifiers.
Mécanisme D'action
The mechanism of action of formaldehyde propylene oxide p-nonylphenol polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to effects such as antimicrobial activity or enhanced material properties. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to formaldehyde propylene oxide p-nonylphenol polymer include:
Phenol-formaldehyde polymers: These polymers are formed by the interaction of phenol and formaldehyde and are known for their thermal stability and mechanical strength.
Polyether polyols: These are produced through the polymerization of propylene oxide and are used in the production of polyurethanes.
Uniqueness
formaldehyde;2-methyloxirane;4-nonylphenol is unique due to its combination of formaldehyde, propylene oxide, and p-nonylphenol, which imparts specific properties such as enhanced chemical resistance, flexibility, and compatibility with various additives. This makes it suitable for specialized applications where other polymers may not perform as effectively .
Propriétés
Numéro CAS |
37523-33-4 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
formaldehyde;2-methyloxirane;4-nonylphenol |
InChI |
InChI=1S/C15H24O.C3H6O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1H2 |
Clé InChI |
XKHVSAPHPSWWCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


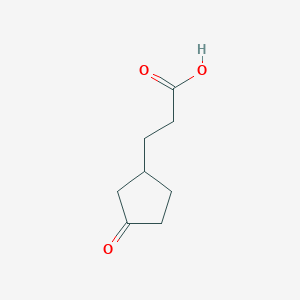
![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)
![6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B1606377.png)
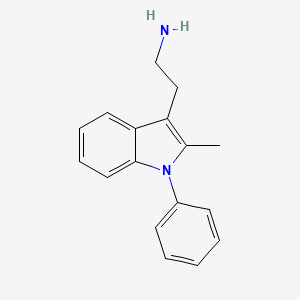
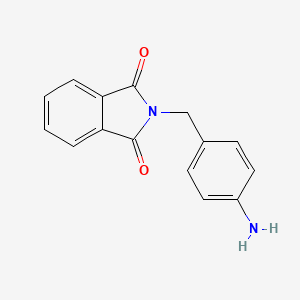
![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)
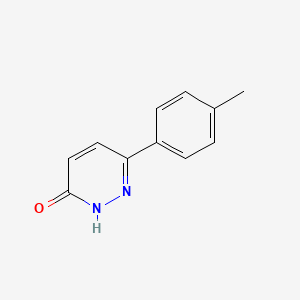
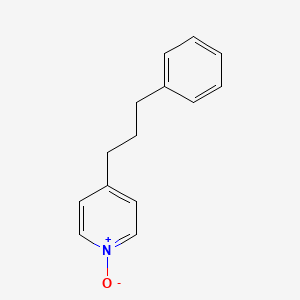
![2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1606385.png)
![Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate](/img/structure/B1606386.png)
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)
![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)
